molecular formula C11H19N3O3S B2715086 Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate CAS No. 2375267-43-7

Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate

Cat. No. B2715086
CAS RN: 2375267-43-7
M. Wt: 273.35
InChI Key: SENHNKPVXIKDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate, also known as TBOA, is a pharmacological inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, a neurotransmitter that plays a critical role in synaptic transmission and plasticity in the central nervous system (CNS). TBOA has gained significant attention in recent years due to its potential therapeutic applications in the treatment of CNS disorders such as epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Novel Materials and Sensory Applications

A study by Sun et al. (2015) highlighted the synthesis of benzothiazole-modified carbazole derivatives, where the incorporation of a tert-butyl moiety played a crucial role in gel formation, leading to the development of strong blue emissive nanofibers. These nanofibers have been utilized as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the tert-butyl group's significance in enhancing material properties and sensing capabilities. This research suggests the potential of using tert-butyl carbamate derivatives in creating efficient chemosensors for various applications, including environmental monitoring and safety measures (Sun et al., 2015).

Asymmetric Synthesis and Catalysis

Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. The tert-butanesulfinyl group facilitates the activation of imines for nucleophilic addition and serves as a powerful chiral directing group. This methodology has enabled the synthesis of a wide array of highly enantioenriched amines, showcasing the tert-butyl group's critical role in asymmetric synthesis and catalysis (Ellman et al., 2002).

Environmental and Green Chemistry

In the domain of environmental and green chemistry, Takeda et al. (2012) introduced a novel approach for cyclizative atmospheric CO2 fixation using unsaturated amines, leading to the formation of cyclic carbamates. This method utilized tert-butyl hypoiodite, showcasing the tert-butyl group's utility in facilitating environmentally friendly reactions that contribute to carbon capture and utilization efforts. Such innovations underscore the potential of tert-butyl carbamate derivatives in addressing global challenges related to CO2 emissions and sustainability (Takeda et al., 2012).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. Specific safety and hazard information for “Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate” is not provided in the sources I found .

Future Directions

The future directions for research and development involving “Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate” are not specified in the sources I found .

properties

IUPAC Name

tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-10(2,3)17-9(15)14-11(8-12)4-6-18(13,16)7-5-11/h13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENHNKPVXIKDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=N)(=O)CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.